N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-2-phenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 2-phenylcyclopropane-1-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response . It also interacts with various signaling pathways, including NF-κB and STAT-3, which are involved in the regulation of inflammation and immune response .
Comparison with Similar Compounds
N’-[(E)-(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones and indole derivatives:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another similar compound with a different substituent on the phenyl ring.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide: This series of compounds has been studied for their anti-inflammatory and analgesic activities.
Properties
Molecular Formula |
C20H19N3O |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-13-18(15-9-5-6-10-19(15)22-13)12-21-23-20(24)17-11-16(17)14-7-3-2-4-8-14/h2-10,12,16-17,22H,11H2,1H3,(H,23,24)/b21-12+ |
InChI Key |
BGZUOYDFOVFXLF-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3CC3C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
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